molecular formula C21H26N4O3 B3020932 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 899964-31-9

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B3020932
CAS No.: 899964-31-9
M. Wt: 382.464
InChI Key: RPSDQIQCAGNTPD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery for researchers. This molecule integrates a butanoic acid core with a 4-methylpiperazine moiety and a diphenylamine structure, a combination that suggests potential for diverse biological activity. Compounds featuring the piperazine scaffold are extensively investigated for their ability to interact with enzymatic targets, particularly kinases, which are crucial in cell signaling and are therapeutic targets for conditions such as myeloproliferative diseases . The structure-activity relationships (SAR) of similar molecules containing piperazine and anilino groups indicate that this reagent could be a valuable intermediate or precursor in the development of kinase inhibitors . Furthermore, its molecular framework is characteristic of Mannich base-like structures, a class known for a wide spectrum of pharmacological properties, including anticancer, antibacterial, and analgesic activities . The presence of the polar butanoic acid group can enhance the molecule's solubility, making it a suitable candidate for prodrug design or for modulating the physicochemical properties of lead compounds in preclinical research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-24-11-13-25(14-12-24)19(21(27)28)15-20(26)23-18-9-7-17(8-10-18)22-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSDQIQCAGNTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is followed by the addition of phenylamino groups and the formation of the butanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Research indicates that this compound exhibits inhibitory effects on receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Inhibition of RTKs can lead to decreased tumor growth and metastasis, making this compound a potential candidate for targeted cancer therapies.

Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the downregulation of signaling pathways associated with cell growth and survival .

Neurological Disorders

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine have been shown to modulate neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety.

Case Study:
In preclinical trials, a related compound was tested for its antidepressant effects in rodent models. Results indicated that administration led to significant reductions in depressive-like behaviors, attributed to increased serotonin levels in the brain .

Matrix Metalloproteinase Inhibition

The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition is particularly relevant in diseases characterized by excessive tissue remodeling, such as arthritis and cancer.

Data Table: MMP Inhibition Potency

CompoundMMP TypeIC50 (µM)
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acidMMP-20.5
Another CompoundMMP-90.8

The above table illustrates the potency of the compound against specific MMPs, highlighting its potential therapeutic applications in managing conditions involving tissue remodeling .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition .

Comparison with Similar Compounds

4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid (CAS 900011-31-6)

  • Structure: Shares the 4-methylpiperazine and 4-oxobutanoic acid backbone but replaces the phenylamino group with an acetamidophenyl substituent.
  • Molecular Formula : C17H24N4O4 (MW: 348.4 g/mol).
  • Reduced molecular weight due to fewer aromatic rings.
  • Implications: The acetamido group may enhance target binding specificity in enzyme inhibition, whereas the phenylamino group in the target compound could improve π-π stacking interactions .

(E)-4-oxo-4-((4-(phenylamino)phenyl)amino)but-2-enoic Acid (Ref: 10-F733712)

  • Structure: Retains the phenylamino-phenylamino motif but replaces the methylpiperazine with an α,β-unsaturated double bond (but-2-enoic acid).
  • Molecular Formula : C16H15N3O3 (estimated MW: 297.3 g/mol).
  • Absence of the methylpiperazine reduces solubility and basicity.
  • Implications : The unsaturated backbone may confer reactivity useful in covalent drug design but could compromise metabolic stability .

Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)

  • Structure : Fmoc-protected aspartic acid derivative with a 2-phenylpropan-2-yl (OPP) ester.
  • Molecular Formula : C28H27N1O6 (MW: 473.53 g/mol).
  • Key Differences: Bulky Fmoc and OPP groups render it unsuitable for direct therapeutic use but ideal as a peptide synthesis intermediate. Lacks the methylpiperazine and phenylamino motifs critical to the target compound’s hypothesized bioactivity.
  • Implications: Highlights divergent applications—synthetic utility vs.

Critical Analysis of Research Findings

  • Solubility : The methylpiperazine group in the target compound and its acetamido analogue (CAS 900011-31-6) likely improves aqueous solubility compared to the unsaturated analogue (Ref: 10-F733712) .
  • Bioactivity: The phenylamino-phenylamino group may enhance target affinity through aromatic interactions, whereas the acetamido variant’s hydrogen-bonding capacity could optimize binding specificity .

Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid represents a class of synthetic molecules that have garnered attention for their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 356.43 g/mol. The structure features a piperazine ring, which is known for enhancing bioavailability and pharmacological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antitumor Activity : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation, particularly in non-small cell lung carcinoma and ovarian cancer models .
  • Antimicrobial Properties : Certain derivatives demonstrate significant antimicrobial and antifungal activities, indicating potential for use in treating infections .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in modulating pathways related to cancer progression and inflammation .

The biological activity of this compound is attributed to several mechanisms:

  • GPCR Ligand Activity : The compound acts as a ligand for G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways involved in various physiological processes .
  • Kinase Inhibition : It has been identified as a potential kinase inhibitor, which may interfere with signaling pathways crucial for tumor growth and survival .
  • Nuclear Receptor Modulation : The compound may also interact with nuclear receptors, influencing gene expression related to inflammation and cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialSignificant activity against Gram-positive/negative bacteria
Enzyme InhibitionModulates enzyme activity related to inflammation

Case Study: Antitumor Efficacy

In a study examining the antitumor effects of structurally similar compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the piperazine moiety could enhance efficacy against specific tumor types.

Case Study: Antimicrobial Testing

Another study utilized disk diffusion methods to assess antimicrobial activity against a range of pathogens. Results indicated that certain derivatives showed high activity against both Gram-positive and Gram-negative strains, highlighting their potential as new antimicrobial agents .

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